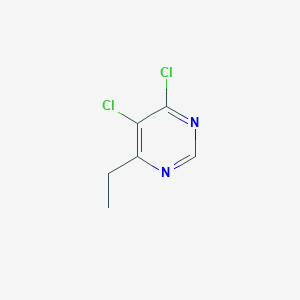










|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:9][CH3:10])=[C:3]([Cl:8])[C:4](OC)=O.[CH:11]([NH2:13])=O.C[O-].[Na+].[ClH:17]>CO>[Cl:17][C:4]1[C:3]([Cl:8])=[C:2]([CH2:9][CH3:10])[N:1]=[CH:11][N:13]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are simultaneously added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to the reflux temperature over the course of 5 h
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent and the excess formamide are removed by distillation and subsequently 100 ml of toluene
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
CUSTOM
|
|
Details
|
removed by distillation twice
|
|
Type
|
ADDITION
|
|
Details
|
145.3 ml of POCl3 are added to the mixture, which
|
|
Type
|
TEMPERATURE
|
|
Details
|
is heated at 70°-80° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The excess POCl3 is then removed by distillation
|
|
Type
|
ADDITION
|
|
Details
|
the mixture is added to ice water and neutralized with K2CO3
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue after extraction
|
|
Type
|
CUSTOM
|
|
Details
|
with ethyl acetate and evaporation of the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
is distilled at 110°-112° C. under 25 mbar
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |